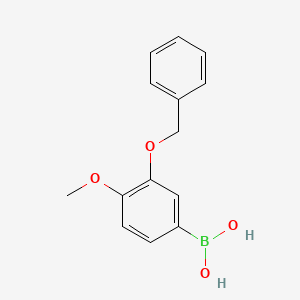

3-(Benzyloxy)-4-methoxyphenylboronic acid

Beschreibung

Historical Context and Evolution of Arylboronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. wikipedia.org However, for over a century, their synthetic utility remained largely underexplored. The landscape of organic chemistry was dramatically transformed in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. mdpi.comyonedalabs.com

The development of the Suzuki-Miyaura coupling was a watershed moment, earning Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings. mdpi.comyonedalabs.com The reaction's significance lies in its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. mdpi.comfujifilm.com This breakthrough spurred intense research into the synthesis and application of a wide variety of arylboronic acids, transforming them from chemical curiosities into cornerstone reagents in academic and industrial laboratories. acs.org The evolution of this field has been marked by the continuous development of more efficient catalysts, broader substrate scopes, and the application of these reactions to increasingly complex synthetic challenges. nih.govresearchgate.net

Structural Features and Chemical Significance of 3-(Benzyloxy)-4-methoxyphenylboronic Acid in Research

The chemical identity and reactivity of this compound are defined by its unique assembly of functional groups. The molecule is built upon a phenylboronic acid core, which is substituted at the 3- and 4-positions with benzyloxy and methoxy (B1213986) groups, respectively.

| Property | Data |

| Molecular Formula | C₁₄H₁₅BO₄ |

| Molecular Weight | 258.08 g/mol |

| IUPAC Name | (3-(Benzyloxy)-4-methoxyphenyl)boronic acid |

| CAS Number | 243990-54-7 |

Note: Data corresponds to the specified compound.

The key structural components are:

The Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the reactive center for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org It can also engage in other transformations, including Chan-Lam coupling to form carbon-heteroatom bonds. wikipedia.org

The Phenyl Ring: This aromatic scaffold provides a rigid framework for the functional groups and is the core structure that is transferred during cross-coupling reactions.

The Methoxy Group (-OCH₃): Located at the 4-position (para to the C-B bond), this is a strong electron-donating group. It increases the electron density of the aromatic ring, which can influence the kinetics of the transmetalation step in the catalytic cycle.

The Benzyloxy Group (-OCH₂Ph): Positioned at the 3-position (meta to the C-B bond), this group also acts as an electron-donating group. Furthermore, its bulky benzyl (B1604629) component can introduce steric hindrance, potentially influencing the regioselectivity of reactions. The benzyloxy group also serves as a common protecting group for a phenol (B47542), which can be deprotected in a later synthetic step to reveal a hydroxyl group, adding another layer of synthetic versatility.

The combination of these features makes this compound a highly functionalized and synthetically useful building block. It is an intermediate used in the synthesis of more complex molecules, such as biphenyl (B1667301) compounds that are components of natural products like those found in cured vanilla beans. chemicalbook.com The specific substitution pattern allows for the introduction of a vanillyl-type moiety into target structures, a common motif in bioactive molecules.

Overview of Key Research Domains Employing Boronic Acid Scaffolds

The versatility and favorable properties of arylboronic acids have led to their widespread adoption across numerous domains of chemical research. chem-space.comchemrxiv.org Their ability to form stable yet reactive intermediates makes them invaluable tools for constructing complex organic molecules. catalysis.blog

Key research areas include:

Medicinal Chemistry and Drug Discovery: Arylboronic acids are fundamental building blocks for the synthesis of bioactive molecules and pharmaceuticals. chem-space.comchemrxiv.org The Suzuki-Miyaura reaction is one of the most frequently used reactions for creating libraries of compounds for structure-activity relationship (SAR) studies. chem-space.comchemrxiv.org Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site residues (e.g., serine) in enzymes. wikipedia.orgresearchgate.net This has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor bortezomib. nih.govnih.gov

Materials Science: In materials science, arylboronic acids are used to synthesize conjugated polymers and organic materials with specific electronic and photophysical properties. rsc.org These materials find applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The dynamic covalent nature of boronate esters (formed between boronic acids and diols) is exploited to create self-healing hydrogels and stimuli-responsive materials that can react to changes in pH or the presence of specific molecules like sugars. rsc.orgmdpi.com

Catalysis: Arylboronic acids themselves can function as organocatalysts. nih.gov Their Lewis acidic nature allows them to activate carbonyl compounds and alcohols for various transformations, including dehydrative reactions and condensations, offering an alternative to metal-based catalysts. nih.gov

Bioconjugation and Sensing: The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use in chemical sensors, particularly for detecting saccharides like glucose. mdpi.comjapsonline.com This property is also leveraged for bioconjugation, allowing for the targeted labeling and modification of glycoproteins and other biomolecules. bohrium.comacs.org

The broad utility across these diverse fields underscores the profound impact of arylboronic acid chemistry on modern science. catalysis.blogontosight.ai

Eigenschaften

IUPAC Name |

(4-methoxy-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHSIZCQILKQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442176 | |

| Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243990-54-7 | |

| Record name | B-[4-Methoxy-3-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243990-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Comprehensive Reaction Pathways of 3 Benzyloxy 4 Methoxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forming carbon-carbon bonds, and 3-(benzyloxy)-4-methoxyphenylboronic acid serves as a key partner in several of these transformations. Its electron-rich nature, conferred by the benzyloxy and methoxy (B1213986) substituents, influences its reactivity in these coupling processes.

Suzuki-Miyaura Coupling: Mechanistic Considerations and Substrate Scope

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron compound with a halide or triflate using a palladium catalyst and a base. conicet.gov.arrsc.org For this compound, this reaction enables the introduction of the 3-(benzyloxy)-4-methoxyphenyl moiety onto various organic scaffolds.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 3-(benzyloxy)-4-methoxyphenyl group) to the palladium center. The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating this step. conicet.gov.ar

Reductive Elimination: The two organic groups on the palladium intermediate couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of electron-donating groups, such as the methoxy group on this compound, can lead to high yields in Suzuki-Miyaura couplings. researchgate.net

Substrate Scope: The reaction is highly versatile, accommodating a wide range of coupling partners. This compound can be coupled with various aryl, heteroaryl, vinyl, and alkyl halides and triflates. conicet.gov.ar The reaction conditions are generally mild, and many functional groups are tolerated. chinesechemsoc.org This broad scope makes it a valuable tool for synthesizing complex molecules in pharmaceuticals and materials science. rsc.orgchinesechemsoc.org

| Coupling Partner Class | Specific Examples | Typical Catalyst System | Reference |

|---|---|---|---|

| Aryl Halides | Iodobenzene, 4-Bromoacetophenone, Aryl Chlorides | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃) | researchgate.net |

| Aryl Triflates | Phenyl triflate, Naphthyl triflate | Pd(OAc)₂/PCy₃ | conicet.gov.ar |

| Vinyl Halides/Triflates | β-Bromostyrene, Cyclohexenyl triflate | Pd(PPh₃)₄ | conicet.gov.ar |

| Nitrogen-Rich Heterocycles | Bromopyrazole, Chloroindazole, Bromoindole | XPhos or SPhos-based Pd precatalysts | chinesechemsoc.org |

Direct Arylation Reactions Utilizing this compound

Direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. researchgate.net In this context, this compound can act as the arylating agent, coupling directly with the C-H bond of another (hetero)arene. researchgate.netnih.gov

This transformation is typically catalyzed by a Pd(II) species and often requires an oxidant, such as molecular oxygen (O₂), to regenerate the active catalyst. researchgate.net The mechanism is thought to initiate with an electrophilic attack of the Pd(II) catalyst on the electron-rich arene, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product. researchgate.net

The substrate scope for the C-H partner often includes electron-rich heterocycles like indoles, pyrroles, and furans, which are readily phenylated with good regioselectivity. researchgate.net The reaction proceeds under relatively mild conditions and tolerates various functional groups on the boronic acid. researchgate.netnih.gov

| (Hetero)arene Substrate | Typical Site of Arylation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Indole | C2-position | Pd(OAc)₂, O₂ atmosphere, Acetic Acid | researchgate.net |

| Pyrrole | C2-position | Pd(OAc)₂, O₂ atmosphere, Acetic Acid | researchgate.net |

| Benzofuran | C2-position | Pd(OAc)₂, O₂ atmosphere, Acetic Acid | researchgate.net |

| Thiophene | C2-position | Pd(OAc)₂, O₂ atmosphere, Acetic Acid | researchgate.net |

Stereoselective Heck-Type Reactions

While the classic Mizoroki-Heck reaction couples alkenes with organic halides, a variant known as the oxidative boron Heck reaction utilizes organoboronic acids. This Pd(II)-catalyzed process allows for the arylation of alkenes with reagents like this compound. The key advantage of this method is its potential for enantioselectivity in intermolecular couplings, a significant challenge for the traditional Heck reaction. figshare.com

The catalytic cycle begins with the transmetalation between the arylboronic acid and the Pd(II) catalyst. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a syn-β-hydride elimination, which releases the arylated alkene product and a palladium hydride species that is re-oxidized to regenerate the Pd(II) catalyst. figshare.com

Enantioselectivity is achieved by employing chiral bidentate phosphine ligands, such as (R)-BINAP or (R)-MeOBiphep. The substrate scope includes cyclic alkenes like 2,3-dihydrofuran (B140613) as well as acyclic alkenes. This reaction provides a powerful method for constructing chiral centers. figshare.com

| Alkenyl Substrate | Typical Chiral Ligand | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| 2,3-Dihydrofuran | (R)-BINAP, (R)-MeOBiphep | Moderate to good (up to 86% ee) | figshare.com |

| Cyclopentene | (S,S)-chiraphos | Modest (up to 49% ee) | figshare.com |

| Trisubstituted Acyclic Alkenes | Pyridine-oxazoline type ligands | Moderate to good (62–75% ee) | figshare.com |

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

Beyond palladium, copper has emerged as a cost-effective and versatile catalyst for cross-coupling reactions involving boronic acids. These transformations often proceed under milder, aerobic conditions.

Chan-Lam Coupling: Investigations into C-N, C-O, and C-S Bond Formation

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds. It facilitates the oxidative coupling of arylboronic acids with compounds containing N-H or O-H bonds, such as amines, amides, and alcohols, using a copper catalyst. nih.govnsf.gov This reaction offers a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination as it can be conducted at room temperature and is open to the air. nih.govnsf.gov

The mechanism is believed to proceed through a copper(III) intermediate. A copper(II) salt is coordinated by the amine or alcohol, followed by transmetalation with the boronic acid. Oxidation to a Cu(III) species is followed by reductive elimination, which forms the C-N or C-O bond and regenerates a Cu(I) species that is reoxidized by atmospheric oxygen to complete the cycle. nih.govnsf.gov

The scope of the Chan-Lam coupling is broad, enabling the formation of C-N, C-O, and C-S bonds. nih.gov this compound can be coupled with a wide variety of primary and secondary amines, anilines, phenols, amides, imides, ureas, carbamates, and thiols. nih.govnih.gov This versatility makes it a highly valuable reaction in medicinal chemistry for the synthesis of aryl amines, ethers, and thioethers.

| Heteroatom Nucleophile Class | Bond Formed | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|---|

| Amines/Anilines | C-N | Primary and secondary anilines, alkylamines, N-methyl benzylamine, morpholine | Cu(OAc)₂, air, room temperature | nih.govnih.govacs.org |

| Alcohols/Phenols | C-O | Phenols, aliphatic alcohols | Cu(OAc)₂, air, room temperature | nih.gov |

| Thiols | C-S | Aryl and alkyl thiols | Cu catalyst, air, room temperature | nih.gov |

| Amides/Imides/Sulfonamides | C-N | Benzamide, Phthalimide, Toluenesulfonamide | Cu(OAc)₂, air, room temperature | nih.gov |

Aerobic Fluoroalkylation of Arylboronic Acids

The introduction of fluoroalkyl groups into aromatic systems is of significant interest in pharmaceutical and materials chemistry. nsf.gov Copper-mediated aerobic fluoroalkylation provides a direct method to couple arylboronic acids, such as this compound, with fluoroalkyl sources. nih.govacs.org

A notable example is the copper-mediated reaction with fluoroalkyl iodides, which proceeds at room temperature without the need for a ligand. acs.org Mechanistic studies suggest that an aryl copper species ([ArCu]) is first formed from the arylboronic acid. This species then reacts with the fluoroalkyl iodide (Rf-I) to generate a key fluoroalkyl copper intermediate ([RfCu]). This intermediate ultimately leads to the formation of the desired fluoroalkylated arene. conicet.gov.aracs.org The generation of the [RfCu] species may occur through an oxidative addition/reductive elimination pathway or via nucleophilic substitution. nih.govacs.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Metal Mediator | Copper (e.g., Cu powder, Cu(OAc)₂) | chinesechemsoc.orgacs.org |

| Fluoroalkylating Agent | Fluoroalkyl iodides (e.g., Rf-I), (Trifluoromethyl)trimethylsilane (TMSCF₃) | acs.org |

| Oxidant | Air (O₂) | nih.govacs.org |

| Conditions | Room temperature, ligandless | acs.org |

| Proposed Key Intermediate | [RfCu] | conicet.gov.aracs.org |

Ligand-Free Copper-Catalyzed Coupling Processes

The utility of arylboronic acids in carbon-carbon and carbon-heteroatom bond formation is extensive, with copper-catalyzed reactions offering an economical and efficient alternative to palladium-based systems. For this compound, ligand-free copper-catalyzed coupling processes represent a viable method for constructing complex molecular architectures. These reactions often proceed under milder conditions and avoid the cost and potential toxicity associated with complex phosphine or N-heterocyclic carbene ligands. jmchemsci.comorganic-chemistry.org

A prominent example of such a transformation is the Suzuki-Miyaura-type cross-coupling. In a typical ligand-free system, a copper(I) or copper(II) salt, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297), serves as the catalyst. jmchemsci.comorganic-chemistry.org The reaction couples this compound with a variety of aryl halides (iodides and bromides). The process generally requires a base, like cesium carbonate (Cs2CO3), and is often conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. jmchemsci.com While electron-deficient and electron-rich aryl halides can participate, aryl iodides typically show higher reactivity compared to aryl bromides. jmchemsci.com

Another significant application is the copper-catalyzed C-N bond formation, a variant of the Chan-Lam coupling reaction. A ligandless protocol has been developed for the cross-coupling of arylboronic acids with amines. organic-chemistry.org This method uses catalytic amounts of copper(II) acetate, often with molecular sieves to remove water, in a solvent like dichloromethane. The reaction proceeds under an oxygen atmosphere, which is believed to facilitate the catalytic cycle. organic-chemistry.orgresearchgate.net This approach allows for the coupling of this compound with both primary and secondary aliphatic amines, as well as anilines, tolerating a broad range of functional groups. organic-chemistry.org

The table below summarizes typical conditions for these ligand-free copper-catalyzed reactions.

| Reaction Type | Copper Source | Base | Solvent | Typical Substrate | Outcome |

| C-C Coupling | CuI | Cs2CO3 | DMF | Aryl Iodides/Bromides | Biaryl Compound Formation |

| C-N Coupling | Cu(OAc)2 | None (Base-Free) | CH2Cl2 | Aliphatic Amines, Anilines | N-Aryl Amine Formation |

This table presents generalized conditions based on established ligand-free copper-catalyzed methods for arylboronic acids.

Ruthenium and Rhodium Catalyzed Reactions, including Asymmetric Conjugate Additions

Beyond palladium and copper, ruthenium and rhodium complexes are powerful catalysts for transformations involving arylboronic acids, including this compound. These metals enable unique reactivity patterns, such as C-H activation and asymmetric additions.

Rhodium-catalyzed reactions are particularly notable for their application in asymmetric 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. orgsyn.org In these reactions, a chiral rhodium catalyst facilitates the addition of the aryl group from the boronic acid to an electron-deficient alkene. This process is a highly effective method for creating stereogenic centers, including all-carbon quaternary centers, with excellent enantioselectivity. orgsyn.org The mild nature of organoboron reagents like this compound makes them compatible with a wide array of functional groups, a distinct advantage over more reactive organometallic nucleophiles. orgsyn.org

Rhodium catalysts, such as complexes with chiral diene ligands, react with the arylboronic acid in the presence of a base to form an aryl-rhodium intermediate. This species then adds to the α,β-unsaturated substrate, followed by protonolysis to release the product and regenerate the catalyst.

Furthermore, rhodium complexes can catalyze the direct C-H functionalization of aromatic rings, where an ortho-C-H bond is activated and coupled with various partners. rsc.org For a substrate like this compound, a directing group would typically be required to achieve high regioselectivity in such transformations.

Ruthenium-catalyzed reactions , while less common for direct cross-coupling with arylboronic acids compared to rhodium, are pivotal in olefin metathesis and other transformations. Arylboronic acids can be incorporated into substrates that then undergo Ru-catalyzed reactions. The boronic acid moiety is generally stable under these conditions, allowing for subsequent cross-coupling reactions.

The table below outlines key features of these catalytic systems.

| Catalyst System | Reaction Type | Key Feature | Product Type |

| Chiral Rhodium Complex | Asymmetric Conjugate Addition | Creation of stereocenters with high enantioselectivity. | Chiral β-aryl ketones, esters, etc. |

| Rhodium(III) Complex | C-H Activation/Alkynylation | Direct functionalization of C-H bonds. rsc.org | Ortho-alkynylated arenes. rsc.org |

This table illustrates the potential applications of rhodium catalysis for arylboronic acids like this compound based on established methodologies.

Non-Coupling Reactions Involving the Boronic Acid Moiety

Boron-Diol Interactions and Boronate Ester Formation

A fundamental characteristic of boronic acids is their ability to form reversible covalent bonds with diols, yielding cyclic boronate esters. sigmaaldrich.com This reaction is a dynamic equilibrium process involving the Lewis acidic, trigonal planar boronic acid and a 1,2- or 1,3-diol. nih.gov The formation of the boronate ester results in a change of the boron center's hybridization from sp2 to a more stable tetrahedral sp3 state. nih.gov

The equilibrium is highly dependent on pH. Phenylboronic acids typically have a pKa around 9. nih.gov Ester formation is generally favored at pH values below the pKa, where the neutral form of the boronic acid predominates. nih.gov At higher pH, the boronic acid exists in equilibrium with its anionic boronate form (R-B(OH)3-), which is less reactive toward diols. nih.gov

The reaction of this compound with a diol, such as pinacol (B44631), catechol, or various saccharides, proceeds with the loss of two water molecules to form a five- or six-membered ring. researchgate.net This reactivity is widely exploited for several purposes:

Protection: The boronic acid moiety can be protected as a boronate ester (e.g., a pinacol ester) to increase its stability and prevent side reactions like trimerization to boroxines. These esters are stable to air and chromatography and can be used directly in coupling reactions. sigmaaldrich.comcymitquimica.com

Sensing: The interaction with saccharides forms the basis for glucose sensors, where binding events can trigger a fluorescent or colorimetric response. nih.gov

Purification: Boronate affinity chromatography is used to capture and purify diol-containing compounds, such as glycoproteins and sugars. researchgate.net

The mechanism involves the displacement of hydroxyl groups on the boron atom by the alcohol groups of the diol. nih.gov The stability of the resulting ester is influenced by the structure of the diol and the electronic properties of the arylboronic acid.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of its three substituents: the benzyloxy group, the methoxy group, and the boronic acid group.

Electrophilic Aromatic Substitution (EAS) : The benzyloxy and methoxy groups are both powerful ortho-, para-directing and activating groups due to resonance donation of their lone pair electrons to the aromatic ring. masterorganicchemistry.com The boronic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive effect.

The combined effect of these substituents strongly directs incoming electrophiles.

The position ortho to the methoxy group (C5) is highly activated by both the methoxy and benzyloxy groups.

The position ortho to the benzyloxy group (C2) is also activated. Given the strong activation from the alkoxy groups, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the C5 position. masterorganicchemistry.com

Under certain conditions, particularly with strong electrophiles or in acidic media, ipso-substitution can occur, where the C-B bond is cleaved and the boronic acid group is replaced by the electrophile. Protodeborylation (replacement with a proton) is a common side reaction under acidic conditions. researchgate.net

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution on an electron-rich ring like that of this compound is generally unfavorable. masterorganicchemistry.com NAS typically requires a strong electron-withdrawing group (like a nitro group) to activate the ring towards nucleophilic attack and a good leaving group. youtube.com The substituents present on this molecule are electron-donating, making the ring a poor electrophile. Therefore, standard NAS mechanisms (addition-elimination or benzyne (B1209423) formation) are not expected to be significant pathways for this compound under typical conditions. masterorganicchemistry.comyoutube.com

Stability and Reactivity Under Various Experimental Conditions

The stability of this compound is a critical consideration for its storage and use in synthesis. Several factors can affect its integrity:

Thermal Stability: Like most arylboronic acids, it is a solid at room temperature and is generally stable. However, upon heating, especially in the absence of a solvent, it can undergo dehydration to form its cyclic trimer, a boroxine. This process is reversible upon the addition of water.

pH and Aqueous Stability: In aqueous solutions, the compound's stability is pH-dependent. Under strongly acidic conditions, the C-B bond can be susceptible to protodeborylation, cleaving the boronic acid group to yield 1-(benzyloxy)-2-methoxybenzene. In neutral or slightly basic aqueous media, it is generally more stable.

Oxidative Stability: Boronic acids can be sensitive to strong oxidizing agents. Oxidation can lead to the conversion of the boronic acid to a phenol (B47542), replacing the B(OH)2 group with an OH group. Care must be taken to avoid incompatible oxidants in reaction mixtures.

Air Stability: While generally considered bench-stable for short periods, long-term exposure to air and moisture can lead to gradual degradation. For long-term storage, it is best kept in a cool, dry, and dark environment under an inert atmosphere. The formation of the corresponding pinacol ester can significantly enhance its stability, making it less prone to dehydration and degradation. sigmaaldrich.com

Reactivity with Functional Groups: The benzyloxy group is generally stable but can be cleaved under conditions of hydrogenolysis (e.g., using H2 and a palladium catalyst). The methyl ether is more robust but can be cleaved by strong acids like HBr or BBr3. The boronic acid itself is reactive towards diols, as discussed previously. nih.gov The stability of these groups must be considered when planning multi-step synthetic sequences. rsc.org

Catalysis and Mechanistic Investigations of 3 Benzyloxy 4 Methoxyphenylboronic Acid Transformations

Detailed Mechanistic Studies of Suzuki-Miyaura Coupling Catalytic Cycles

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the participation of arylboronic acids like 3-(benzyloxy)-4-methoxyphenylboronic acid follows a well-established catalytic cycle centered on a palladium catalyst. The generally accepted mechanism involves three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govchemrxiv.org

Oxidative Addition : The cycle commences with a catalytically active, low-valent Pd(0) complex, typically coordinated to phosphine (B1218219) ligands. This complex reacts with an organic halide (Ar-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar arylpalladium(II) halide intermediate. libretexts.orgresearchgate.net The rate of this step, which is often rate-determining, is dependent on the halide, with reactivity decreasing in the order I > OTf > Br > Cl. libretexts.org

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this compound, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. nih.gov This boronate then reacts with the arylpalladium(II) halide complex. The halide ligand on the palladium is exchanged for the aryl group from the boronate, resulting in a diarylpalladium(II) intermediate and regenerating the base. libretexts.org The precise mechanism of this transfer has been a subject of extensive study, with evidence pointing towards the formation of intermediates with direct Pd-O-B linkages. researchgate.netillinois.edu

Reductive Elimination : In the final step, the two organic groups (the one from the organic halide and the 3-(benzyloxy)-4-methoxyphenyl group) on the diarylpalladium(II) intermediate couple and are expelled from the coordination sphere, forming the new biaryl product. This step reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter a new catalytic cycle. libretexts.orgchemrxiv.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst State Change | Key Reactants | Key Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0)L₂, Ar-X | Ar-Pd(II)-X(L₂) |

| Transmetalation | Pd(II) → Pd(II) | Ar-Pd(II)-X, Ar'B(OH)₂ + Base | Ar-Pd(II)-Ar'(L₂) |

| Reductive Elimination | Pd(II) → Pd(0) | Ar-Pd(II)-Ar'(L₂) | Ar-Ar' + Pd(0)L₂ |

Role of Catalysts and Ligands in Enhancing Reaction Efficiency and Selectivity

The choice of catalyst and, particularly, the supporting ligands, is paramount in dictating the success, efficiency, and scope of Suzuki-Miyaura couplings involving this compound. While the catalyst is typically palladium-based, the ligands coordinated to the metal center modulate its electronic properties and steric environment, profoundly influencing each step of the catalytic cycle.

Initially, simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were commonly used. nih.gov However, the development of bulky and electron-rich phosphine ligands revolutionized the field. These advanced ligands enhance the rate of both oxidative addition and reductive elimination, leading to significantly improved catalyst performance. nih.gov

Key classes of ligands and their effects include:

Triarylphosphines (e.g., PPh₃) : These are the first-generation ligands. They are effective for simple couplings but often require higher temperatures and catalyst loadings, and they are generally ineffective for less reactive aryl chlorides.

Bulky, Electron-Rich Dialkylbiaryl Phosphines : This class, developed by Buchwald and others, includes ligands such as SPhos, XPhos, and DavePhos. Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which accelerates the oxidative addition of even unactivated aryl chlorides. nih.gov The electron-donating nature of these ligands increases electron density on the palladium center, which also facilitates oxidative addition and enhances the rate of reductive elimination. acs.org The use of these ligands has made room-temperature couplings and reactions with very low catalyst loadings (<1 mol%) routine. nih.govacs.org

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability makes the resulting catalysts robust and resistant to decomposition at high temperatures, often leading to high turnover numbers.

The enhanced reactivity imparted by these advanced ligands has expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates, such as sterically hindered aryl halides and various heteroaryl systems. nih.gov

Table 2: Comparison of Ligand Classes for Suzuki-Miyaura Coupling

| Ligand Class | Example(s) | Key Features | Impact on Reaction |

|---|---|---|---|

| Triarylphosphines | PPh₃ | Modest steric bulk, less electron-donating | Effective for aryl bromides/iodides; often requires heat. |

| Dialkylbiaryl Phosphines | SPhos, XPhos | High steric bulk, very electron-rich | High activity for aryl chlorides, room temp. reactions, low catalyst loads. nih.govacs.org |

Mechanistic Elucidation of Chan-Lam Coupling and Related Processes

The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods, enabling the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. This reaction couples an arylboronic acid, like this compound, with an N-H or O-H containing compound, using a copper catalyst. organic-chemistry.orgwikipedia.org Unlike the Suzuki reaction, the Chan-Lam coupling is typically performed in the presence of air, as an oxidant is required to complete the catalytic cycle. organic-chemistry.orgnrochemistry.com

While the precise mechanism has been challenging to elucidate due to the complex nature of copper species in solution, a generally accepted pathway has been proposed: wikipedia.orgnrochemistry.com

Ligand Exchange/Coordination : The reaction often begins with a Cu(II) salt, such as copper(II) acetate (B1210297). The amine or alcohol substrate coordinates to the Cu(II) center.

Transmetalation : The arylboronic acid transfers its aryl group to the copper center, forming a copper(II)-aryl intermediate.

Oxidation : The Cu(II)-aryl species is believed to undergo oxidation to a transient, highly reactive Cu(III)-aryl intermediate. This oxidation can be facilitated by another Cu(II) species or by an external oxidant like molecular oxygen from the air. organic-chemistry.orgnrochemistry.com

Reductive Elimination : The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N or C-O bond of the product. This step reduces the copper from Cu(III) to Cu(I). wikipedia.org

Reoxidation : The resulting Cu(I) species is then reoxidized back to the active Cu(II) state by the oxidant (typically O₂), completing the catalytic cycle. nrochemistry.com

Spectroscopic and kinetic studies have been instrumental in identifying key intermediates and understanding inhibitory pathways, leading to the development of more general and efficient reaction protocols. organic-chemistry.orgrsc.org

Boronic Acid Activation and Organocatalytic Applications

For cross-coupling reactions, the activation of this compound is a prerequisite for transmetalation. This is universally achieved through the addition of a base, which converts the neutral, trivalent boronic acid into an anionic, tetracoordinate 'ate' complex (boronate). nih.gov This transformation increases the nucleophilicity of the aryl group attached to boron, making it competent for transfer to the electropositive palladium(II) center in the Suzuki-Miyaura cycle.

Beyond its role as a nucleophilic partner in metal catalysis, the boronic acid functional group can itself act as a catalyst. Arylboronic acids are mild Lewis acids and can be used in organocatalysis, particularly for reactions involving the activation of hydroxyl groups. researchgate.net This catalytic activity stems from the ability of the empty p-orbital on the boron atom to accept electron density from an oxygen atom.

Arylboronic acids have been shown to catalyze a variety of dehydrative reactions, such as:

Friedel-Crafts alkylations : Activating benzylic alcohols for reaction with arenes. rsc.org

Etherification and Esterification : Promoting the formation of ethers and esters from alcohols and carboxylic acids.

C-Alkylation : Catalyzing the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. acs.org

In these processes, the boronic acid is thought to form a boronate ester intermediate with the alcohol, weakening the C-O bond and facilitating its departure as water. nih.gov The Lewis acidity, and thus the catalytic activity, can be enhanced by introducing electron-withdrawing substituents onto the phenyl ring of the boronic acid or by using a co-catalyst. rsc.orgacs.org

Investigation of Intermediate Species and Transition States

Elucidating the structure of transient intermediates and transition states is fundamental to a deep mechanistic understanding of catalytic transformations involving this compound.

In the Suzuki-Miyaura reaction , the transmetalation step has been a focus of intense investigation. For many years, the intermediates linking the palladium and boron reagents were elusive. However, recent advances using low-temperature rapid injection NMR spectroscopy have allowed for the direct observation and characterization of pre-transmetalation intermediates. illinois.edunih.gov These studies have identified two key species containing Pd-O-B linkages:

A tricoordinate (6-B-3) boronic acid complex .

A tetracoordinate (8-B-4) boronate complex . illinois.edunih.gov

Both of these intermediates are competent to undergo transmetalation, and the dominant pathway can depend on factors such as ligand concentration. illinois.edu Computational studies using Density Functional Theory (DFT) have complemented these experimental findings, helping to map the energy profiles of the reaction and model the structures of transition states. nih.govresearchgate.net For example, DFT calculations have supported a transition state for transmetalation where an acetate or hydroxide (B78521) ligand bridges the palladium and boron atoms. nih.gov

For the Chan-Lam coupling , mechanistic studies are complicated by the paramagnetic nature of Cu(II) and the lability of copper complexes. wikipedia.org However, a combination of kinetic analysis, EPR spectroscopy, and computational modeling has provided significant insights. organic-chemistry.orgrsc.org The catalyst resting state is often a Cu(II) species. rsc.org The key bond-forming step is believed to be the reductive elimination from a transient Cu(III) intermediate, which is thought to be faster than from a Cu(II) center. organic-chemistry.org Identifying and characterizing these short-lived Cu(III) species remains an active area of research.

Table 3: Characterized Intermediates in Arylboronic Acid Coupling Reactions

| Reaction | Key Intermediate Type | Characterization Method | Key Structural Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pre-transmetalation complex | Low-Temp NMR Spectroscopy nih.gov | Direct Pd-O-B linkage illinois.edu |

| Suzuki-Miyaura | Transition State (modeled) | DFT Calculations nih.gov | Bridging base between Pd and B |

| Chan-Lam | Catalyst Resting State | EPR Spectroscopy rsc.org | Cu(II) species |

| Chan-Lam | Proposed Key Intermediate | Mechanistic Inference wikipedia.orgnrochemistry.com | Transient Cu(III)-Aryl-Nucleophile complex |

Applications of 3 Benzyloxy 4 Methoxyphenylboronic Acid in Medicinal and Bioorganic Chemistry Research

Utilization as a Synthetic Building Block for Complex Molecules in Drug Discovery

The strategic importance of 3-(benzyloxy)-4-methoxyphenylboronic acid in drug discovery is largely attributed to its utility as a versatile building block. The presence of the boronic acid functional group allows for its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netfujifilm.comfujifilm.com This reaction is a cornerstone in modern organic synthesis, enabling the efficient construction of biaryl and polyaryl structures that are prevalent in many biologically active compounds. researchgate.net

Precursors for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

While direct examples of commercially available Active Pharmaceutical Ingredients (APIs) or agrochemicals listing this compound as a starting material are not extensively documented in publicly available literature, the fundamental chemistry it enables is central to the synthesis of these complex molecules. The Suzuki-Miyaura coupling, for which this boronic acid is an ideal substrate, is a widely employed method in the pharmaceutical and agrochemical industries for creating C-C bonds. researchgate.netmdpi.com For instance, the synthesis of intermediates for drugs like the anti-inflammatory ketoprofen (B1673614) and the antifungal bifonazole (B1667052) utilizes Suzuki coupling with various arylboronic acids. mdpi.com

The benzyloxy-methoxyphenyl motif is a key structural element in a number of bioactive molecules. For example, a structurally similar intermediate, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a key component in the synthesis of the antiviral drug baloxavir (B560136) marboxil. This highlights the value of the protected catechol-like structure that this compound provides, which can be crucial for the biological activity of the final product. The synthesis of various agrochemicals, such as herbicides and fungicides, also heavily relies on cross-coupling reactions to assemble complex aromatic structures.

Scaffolds for Biologically and Pharmacologically Active Compounds

The 3-(benzyloxy)-4-methoxyphenyl moiety serves as a valuable scaffold for the development of new biologically and pharmacologically active compounds. Its rigid phenyl core, adorned with functional groups that can engage in hydrogen bonding and other non-covalent interactions, provides a solid foundation for designing molecules that can bind to specific biological targets.

A notable example is the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have demonstrated potent anticancer activity by inhibiting tubulin polymerization. nih.gov In this case, a substituted phenylboronic acid is coupled with a pyridine (B92270) derivative to create the core structure. The 3,4,5-trimethoxyphenyl group is structurally analogous to the 3-benzyloxy-4-methoxyphenyl group, suggesting that the latter could be used to generate similar scaffolds with potentially improved properties. The Suzuki cross-coupling reaction has also been employed to create a range of 3- and 5-substituted 2-pyrones that exhibit significant inhibitory activity against bacteria, yeasts, and fungi, as well as human cancer cell lines. nih.gov

Design and Synthesis of Bioactive Derivatives Incorporating the 3-(Benzyloxy)-4-methoxyphenyl Moiety

The design and synthesis of novel bioactive derivatives are at the heart of medicinal chemistry, and this compound provides a versatile platform for such endeavors. The ability to readily introduce this moiety into a variety of molecular frameworks allows for the systematic exploration of structure-activity relationships (SAR).

Development of Enzyme Inhibitors and Receptor Modulators

The 3-(benzyloxy)-4-methoxyphenyl structure has been incorporated into molecules designed to act as enzyme inhibitors and receptor modulators. For instance, benzyloxy chalcones, which can be synthesized from the corresponding 3-benzyloxy-4-methoxybenzaldehyde (B16803), have been identified as a new class of potent and selective monoamine oxidase B (MAO-B) inhibitors. mdpi.com MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and a target for the treatment of Parkinson's disease.

In the realm of receptor modulation, a series of imidazo[4,5-b]pyridines with a 7-(3-pyridyl) substituent, synthesized via palladium-catalyzed coupling of 3-pyridyl boronic acids with 2-benzyloxy-4-chloro-3-nitropyridine, have been described as high-affinity corticotropin-releasing factor (CRF) receptor ligands. nih.gov This demonstrates the utility of the benzyloxy-phenyl group in constructing molecules that can interact with specific G protein-coupled receptors. Furthermore, the development of flexible estrogen receptor modulators often involves structures containing benzyl (B1604629) groups, highlighting the importance of this functional group in receptor binding. mdpi.com

| Derivative Class | Target | Therapeutic Potential |

| Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |

| Imidazo[4,5-b]pyridines | Corticotropin-Releasing Factor (CRF) Receptor | Stress-related disorders |

Exploration of Anticancer, Antibacterial, Antiviral, and Antifungal Agents

The 3-(benzyloxy)-4-methoxyphenyl moiety is a recurring theme in the development of a diverse range of antimicrobial and anticancer agents.

Anticancer Agents: The synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines via Suzuki coupling has yielded compounds with potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and A549. nih.gov These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Additionally, novel trimethoxyphenyl-based analogues have been synthesized and screened for their cytotoxic activity, with some compounds showing potent inhibition of β-tubulin polymerization. mdpi.com

Antibacterial Agents: Chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net Furthermore, a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and shown to possess excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov

Antiviral Agents: The synthesis of a nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine derivative from 4-benzyloxy-3-methoxybenzaldehyde (B140485) highlights the use of this structural motif in creating novel heterocyclic systems with potential antiviral applications. mdpi.com Hydrogenated ferulic acid amide derivatives, which can incorporate a benzyloxy-methoxyphenyl structure, have also been synthesized and shown to have protective and curative activities against the Tobacco Mosaic Virus (TMV). researchgate.net

Antifungal Agents: Suzuki cross-coupling has been utilized to synthesize 3- and 5-substituted 2-pyrones that exhibit remarkable inhibitory activity against various fungi and yeasts. nih.gov

| Agent Class | Specific Example/Derivative | Activity |

| Anticancer | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Inhibit tubulin polymerization |

| Antibacterial | Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | Activity against Gram-positive and Gram-negative bacteria |

| Antimycobacterial | Substituted benzyloxy-quinoline derivatives | Activity against Mycobacterium tuberculosis |

| Antiviral | nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine derivative | Potential antiviral applications |

| Antifungal | Substituted 2-pyrones | Inhibitory activity against fungi and yeasts |

Interactions with Biological Systems

For example, the anticancer compounds derived from scaffolds incorporating the 3-benzyloxy-4-methoxyphenyl moiety often target fundamental cellular processes. The inhibition of tubulin polymerization by 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines disrupts the formation of the mitotic spindle, a critical component for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

In the case of enzyme inhibitors, such as the benzyloxy chalcones targeting MAO-B, the benzyloxy-methoxyphenyl group plays a crucial role in orienting the molecule within the active site of the enzyme. This precise positioning allows for key interactions with amino acid residues, leading to the inhibition of the enzyme's catalytic activity. Similarly, receptor modulators derived from this scaffold are designed to fit into the ligand-binding pockets of their target receptors, either activating or blocking the receptor's downstream signaling pathways. nih.gov The electronic and steric properties of the benzyloxy and methoxy (B1213986) groups can be fine-tuned to optimize these interactions and achieve the desired pharmacological effect.

Reversible Covalent Bonding with Nucleophilic Amino Acid Residues

A key feature of boronic acids, including this compound, is their capacity to form reversible covalent bonds with nucleophilic amino acid residues within proteins. nih.govnih.govmdpi.com This interaction is of significant interest in drug design, offering a mechanism for potent and selective inhibition that can be more durable than non-covalent interactions, yet without the potential for permanent, off-target modifications associated with irreversible covalent inhibitors. nih.gov

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid that can readily accept a pair of electrons from a nucleophile. rsc.org In a biological environment, the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes like proteases, can act as these nucleophiles. nih.govnih.govrsc.org The interaction results in the formation of a tetrahedral boronate adduct, which is a stable, yet reversible, covalent bond. nih.govnih.gov This tetrahedral intermediate can mimic the transition state of enzymatic reactions, leading to potent inhibition. nih.gov

Similarly, the amine group in the side chain of lysine (B10760008) residues can also engage in reversible covalent bonding with certain boronic acid derivatives. nih.govrsc.org Specifically, derivatives containing a carbonyl group adjacent to the boronic acid, such as 2-formylphenylboronic acid, can react with the lysine's amine to form an imine, which is further stabilized by the formation of a dative N-B bond, creating a structure known as an iminoboronate. nih.govnih.govrsc.org This type of interaction expands the range of amino acid residues that can be targeted by boronic acid-containing compounds. The reversibility of these covalent bonds is a crucial aspect, allowing for a dynamic interaction where the inhibitor can associate and dissociate from its target. rsc.org

Computational and Experimental Studies of Ligand-Biomolecule Interactions (e.g., Insulin)

The potential for this compound and related structures to interact with significant biomolecules has been explored through computational studies. While direct experimental data on the interaction between this compound and insulin (B600854) is not extensively available, computational models have provided valuable insights into the binding of closely related compounds.

A theoretical study investigating the interaction of a library of 114 boronic acid compounds with insulin identified 3-benzyloxyphenylboronic acid as a particularly promising candidate for strong interaction. chemrxiv.org This computational analysis, using docking tools like iGEMDOCK, predicted that 3-benzyloxyphenylboronic acid exhibits a significant binding affinity with insulin, primarily through interactions with the amino acid residues Glutamic acid 21 (Glu21) and Histidine 5 (His5). chemrxiv.org The study suggested that the interaction of this boronic acid with insulin was more potent than that of known stabilizing agents. chemrxiv.org These findings highlight the potential of the benzyloxy-substituted phenylboronic acid scaffold to engage in specific and favorable interactions with biological macromolecules like insulin.

While this study focused on a closely related analogue, the results suggest that the benzyloxy and phenylboronic acid moieties are key contributors to the binding affinity. Further experimental and computational work is needed to fully elucidate the specific interactions of this compound with insulin and other biomolecules.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The 3-(benzyloxy)-4-methoxyphenyl scaffold has been utilized as a starting point for the synthesis of various derivatives to explore their structure-activity relationships (SAR). A notable example is the synthesis of a series of chalcone (B49325) derivatives from 3-benzyloxy-4-methoxybenzaldehyde, a direct precursor to the boronic acid. orientjchem.org These studies provide insights into how modifications to the core structure influence biological activity.

In one study, a series of chalcones were synthesized by reacting 3-benzyloxy-4-methoxybenzaldehyde with various substituted acetophenones. orientjchem.org The resulting compounds were then evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that the nature and position of the substituent on the acetophenone-derived ring significantly impacted the antibacterial efficacy. orientjchem.org

For instance, compounds with a 2-chloro or a 4-methyl substitution on the second aromatic ring displayed excellent antibacterial activity. orientjchem.org In contrast, other substitutions resulted in moderate to low activity. orientjchem.org This suggests that both electronic and steric factors of the substituents play a crucial role in the antimicrobial properties of these chalcone derivatives. The presence of the 3-benzyloxy-4-methoxyphenyl moiety provides a foundational structure, while modifications on the other side of the chalcone backbone allow for the fine-tuning of biological activity.

The table below summarizes the antibacterial activity of some of the synthesized chalcone derivatives, illustrating the structure-activity relationships.

| Compound ID | Acetophenone Substituent | Antibacterial Activity |

| 2c | 4-Methoxy | Excellent |

| 2d | 4-Methyl | Excellent |

| 2i | 2-Chloro | Excellent |

| 2g | Unspecified | Moderate |

Data sourced from a study on the synthesis and antimicrobial evaluation of new chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde. orientjchem.org

These SAR studies underscore the utility of the 3-(benzyloxy)-4-methoxyphenyl core structure as a versatile template for developing new biologically active compounds. The insights gained from such studies are critical for the rational design of more potent and selective therapeutic agents.

Advanced Synthetic Strategies and Sustainable Chemistry in the Context of 3 Benzyloxy 4 Methoxyphenylboronic Acid

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. This technology's advantage lies in its efficient and direct heating of the solvent and reactants, which can accelerate reaction rates significantly compared to conventional heating methods. For the synthesis of boronic acids, which can sometimes require prolonged reaction times, MAOS presents a compelling alternative. The rapid heating can potentially minimize the formation of byproducts, simplifying purification processes. While specific studies on the microwave-assisted synthesis of 3-(benzyloxy)-4-methoxyphenylboronic acid are not detailed in available research, the general success of MAOS in accelerating various organic transformations suggests its high potential for this synthesis. nih.gov

Potential Advantages of Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Product Yield | Variable | Often Improved |

| Side Reactions | More prevalent | Reduced |

Continuous Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This methodology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. For the multi-step synthesis that can lead to compounds like this compound, flow chemistry can enable a streamlined process with minimal manual handling of intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivity. The application of flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Key Features of Continuous Flow Synthesis:

| Feature | Description |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous materials. |

| Improved Control | Precise control over temperature, pressure, and stoichiometry. |

| Scalability | Easier to scale up production by running the system for longer periods. |

| Automation | Potential for full automation, leading to higher reproducibility. |

Development of Eco-Friendly and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of less hazardous solvents and the development of solvent-free reaction conditions to minimize environmental impact. researchgate.netrsc.org For the synthesis of boronic acids, research has explored the use of greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, often facilitated by techniques like ball milling. researchgate.net These approaches not only reduce the environmental footprint of the synthesis but can also simplify product isolation, as the need for removing large volumes of organic solvents is eliminated. The development of such eco-friendly protocols for the synthesis of this compound would align with the broader goals of sustainable chemistry. rsc.org

Comparison of Reaction Conditions:

| Condition | Environmental Impact | Safety Concerns |

| Traditional Organic Solvents | High | Often flammable and toxic |

| Green Solvents (e.g., water, ethanol) | Low | Generally safer |

| Solvent-Free | Minimal | Reduced risk of solvent exposure |

Strategies for Improving Atom Economy and Reducing Chemical Waste

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Syntheses with high atom economy are inherently greener as they generate less waste. Strategies to improve atom economy include designing reactions that proceed via addition or rearrangement pathways rather than substitution or elimination reactions, which inherently generate byproducts. The use of catalytic reagents instead of stoichiometric ones is another key strategy. In the context of synthesizing this compound, a thorough analysis of the synthetic route to identify steps with low atom economy would be the first step towards a more sustainable process. For instance, traditional methods for preparing boronic acids can involve Grignard reagents and subsequent quenching, which may not have optimal atom economy. google.com Alternative, more direct borylation methods could offer significant improvements.

Computational Chemistry and Theoretical Studies on 3 Benzyloxy 4 Methoxyphenylboronic Acid and Its Derivatives

Quantum Chemical Calculations for Reactivity Predictions and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 3-(Benzyloxy)-4-methoxyphenylboronic acid. Methods such as DFT using the B3LYP functional with a 6-311+G(d,p) basis set are commonly employed to optimize molecular geometry and compute a range of electronic properties. researchgate.netorientjchem.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, chemical stability, and the presence of intramolecular charge transfer (ICT) processes. nih.govniscpr.res.in A smaller energy gap generally suggests higher reactivity and greater polarizability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors, derived using Koopman's theorem, include ionization potential, electron affinity, chemical hardness (η), and softness (σ). niscpr.res.in These calculations help predict how the molecule will behave in chemical reactions, for instance, by identifying sites susceptible to electrophilic or nucleophilic attack through Molecular Electrostatic Potential (MEP) maps. niscpr.res.in

Table 1: Predicted Electronic Properties of Arylboronic Acids based on DFT Calculations Note: The following data is illustrative, based on typical values for structurally similar compounds as specific calculations for this compound are not publicly available.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |

| Chemical Softness (σ) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the potential biological activity of this compound and its derivatives. Using software like Glide, AutoDock, or iGemDock, researchers can model the interaction between the boronic acid compound and the active site of a biological target. chemrxiv.orgresearchgate.net The output of a docking simulation includes a binding score (e.g., Glide score or docking score) and the binding energy (ΔGbind), which estimate the affinity of the ligand for the receptor. nih.govnih.gov A lower binding energy typically indicates a more favorable and stable interaction. niscpr.res.in

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-receptor complex over time. nih.govfip.org MD simulations model the movement of atoms and molecules, providing insights into conformational changes and the persistence of key interactions (like hydrogen bonds) that stabilize the complex. cuni.cz These simulations are essential for validating the docking results and understanding the dynamic nature of biological interactions at an atomic level. usc.edunih.gov For example, studies on similar compounds have used these techniques to explore interactions with targets like cyclooxygenase (COX) enzymes and various cancer-related proteins. fip.orgnih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Boronic Acid Derivative against a Kinase Target This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Ligand | Target Protein | Docking Score (kcal/mol) | Binding Energy (ΔG) (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | EGFR Kinase | -8.5 | -28.5 | SER 154, ARG 356 |

| Derivative A | EGFR Kinase | -9.2 | -31.2 | SER 154, LYS 180, ARG 356 |

| Reference Inhibitor | EGFR Kinase | -10.1 | -35.0 | SER 154, LYS 180, ASP 355 |

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational modeling is a vital tool for investigating the mechanisms and energy profiles of chemical reactions involving this compound. One of the most significant reactions for arylboronic acids is the Suzuki-Miyaura cross-coupling. Theoretical studies, often using DFT, can map out the entire catalytic cycle of such reactions.

Table 3: Hypothetical Energetics for a Suzuki Coupling Transmetalation Step This table illustrates the kind of data generated from theoretical modeling of a reaction step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Arylboronic acid + Palladium complex | 0.0 |

| Transition State (TS) | Structure for boronate to palladium transfer | +15.5 |

| Intermediate Product | Aryl-palladium complex + Borate byproduct | -5.2 |

In Silico Prediction of Structure-Activity Relationships

In silico prediction of structure-activity relationships (SAR) involves creating computational models that correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a primary method used for this purpose. ufv.br In a QSAR study, a series of derivatives of a parent molecule, such as this compound, are analyzed. nih.gov

For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) characteristics. ufv.brnih.gov A mathematical model is then developed to establish a correlation between these descriptors and the experimentally measured biological activity (e.g., IC50 values). nih.govresearchgate.net These models, once validated, can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. researchgate.net This predictive capability allows for the rational design of molecules with enhanced potency and selectivity. researchgate.net However, it is noted that current computational models may have limitations in predicting certain outcomes, such as the mutagenicity of some boronic acids. researchgate.net

Table 4: Key Molecular Descriptors for a QSAR Study This table lists common descriptors used to build predictive QSAR models for drug discovery.

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Thermodynamic | Heat of Formation | Molecular stability |

| Spatial | Molecular Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol; membrane permeability |

| Topological | Wiener Index | Molecular branching |

Analysis of Substituent Effects and Conformational Preferences

The three-dimensional structure, or conformation, of this compound is critical to its reactivity and ability to interact with biological targets. Computational methods are used to perform conformational analysis, which involves identifying the most stable spatial arrangements of the atoms in the molecule. utdallas.edu

For arylboronic acids, a key conformational feature is the rotation around the carbon-boron (C-B) bond, which determines the orientation of the boronic acid group relative to the phenyl ring. beilstein-journals.orgnih.gov The presence of substituents—in this case, the benzyloxy and methoxy (B1213986) groups—significantly influences these conformational preferences. nih.gov These groups can exert both steric and electronic effects. Steric hindrance can disfavor certain conformations, while electronic effects, such as resonance and intramolecular hydrogen bonding, can stabilize others. beilstein-journals.orgresearchgate.net For example, computational studies on similar molecules have shown that intramolecular hydrogen bonds between a substituent and the boronic acid's hydroxyl groups can be a dominating factor in conformational stability. beilstein-journals.orgnih.gov By calculating the relative energies of different conformers, researchers can determine the most likely structures to be present under given conditions, which is crucial for understanding its interactions. nih.gov

Table 5: Relative Energies of Hypothetical Phenyl-Boron Bond Rotamers This illustrative table shows how computational analysis can rank the stability of different molecular conformations.

| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Planar) | 0° | 1.5 | 8.5 |

| B (Perpendicular) | 90° | 3.0 | 0.8 |

| C (Most Stable) | ~30° | 0.0 | 90.7 |

Emerging Trends and Future Research Directions for 3 Benzyloxy 4 Methoxyphenylboronic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

For reaction prediction, ML models can forecast the outcomes of reactions involving 3-(Benzyloxy)-4-methoxyphenylboronic acid with high accuracy. acs.orgmit.edu By analyzing the subtle electronic and steric effects of the benzyloxy and methoxy (B1213986) substituents, these models can predict the success and yield of complex cross-coupling reactions, such as the Suzuki-Miyaura coupling, under various conditions. nih.gov This predictive power accelerates the discovery of new derivatives by allowing researchers to prioritize experiments with the highest probability of success, thereby saving time and resources. youtube.com

Table 1: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Retrosynthesis Prediction | Algorithms suggest synthetic pathways by working backward from the target molecule. engineering.org.cn | Discovery of novel, more efficient, and cost-effective manufacturing routes. |

| Reaction Outcome Prediction | ML models predict the yield and major product of a chemical reaction based on reactants and conditions. acs.orgnih.gov | Faster optimization of reaction conditions for Suzuki and other cross-coupling reactions. |

| High-Throughput Screening | Virtual screening of potential reaction partners and catalysts to identify promising candidates for synthesis. | Rapid identification of new derivatives with desired properties. |

Exploration of Novel Catalytic Systems for Undiscovered Transformations

While this compound is a staple in palladium-catalyzed cross-coupling reactions, future research will focus on employing novel catalytic systems to unlock undiscovered transformations. The development of catalysts based on more abundant and less expensive metals like copper and nickel is a key area of interest. For instance, copper-catalyzed systems have shown promise for the ipso-hydroxylation of arylboronic acids, a transformation that could be applied to convert this compound into its corresponding phenol (B47542) derivative under mild conditions. mdpi.com

Furthermore, new palladium-based catalysts are enabling unique reactions. Recent studies have demonstrated the palladium(II)-catalyzed addition of arylboronic acids to vinylaziridines, leading to the stereoselective formation of (Z)-allylsulfonamides. rsc.org Applying such a methodology to this compound could yield a new class of complex nitrogen-containing molecules. Research will also likely focus on understanding and mitigating side reactions like protodeboronation, with kinetic studies guiding the development of more robust catalytic systems and protecting group strategies to improve reaction efficiency. nih.govacs.org

Expansion into Materials Science and Supramolecular Chemistry

The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that is increasingly being exploited in materials science and supramolecular chemistry. wikipedia.org This interaction can be used to construct dynamic and responsive materials. For this compound, this opens the door to creating advanced polymers and gels. When incorporated into a polymer backbone, the boronic acid moiety can act as a cross-linking point in the presence of diol-containing molecules, leading to the formation of stimuli-responsive hydrogels that can respond to changes in pH or the concentration of specific sugars. researchgate.netpageplace.de

In supramolecular chemistry, the directional hydrogen bonding of the boronic acid group can be used to guide the self-assembly of molecules into well-defined architectures. acs.org The specific substitution pattern of this compound could influence the packing and properties of these self-assembled structures. Future research could explore its use as a "tecton" or building block for creating porous crystalline materials, known as covalent organic frameworks (COFs), with potential applications in gas storage, separation, and catalysis. acs.orgnih.gov

Development of Advanced Biomedical Applications, including Diagnostics and Drug Delivery Systems

The biomedical field represents one of the most promising avenues for the future application of this compound and its derivatives. Boronic acids, in general, are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells, making them excellent candidates for targeted cancer therapy and diagnostics. nih.gov Derivatives of this compound could be incorporated into nanoparticles or other drug delivery systems to specifically target tumor cells, thereby enhancing the efficacy of chemotherapeutic agents while minimizing side effects. acs.orgacs.org

Moreover, the reversible interaction with diols makes this compound suitable for developing sophisticated diagnostic tools and sensors. wikipedia.org For example, it could be integrated into fluorescent probes that signal the presence of specific carbohydrates or glycoproteins, which are important biomarkers for various diseases. researchgate.net Boronic acid-functionalized polymers are also being investigated for a range of biomedical uses, from drug-delivery depots to scaffolds for tissue engineering, areas where derivatives of this specific compound could offer unique advantages. nih.govresearchgate.net The boronic acid moiety can also act as an inhibitor for certain enzymes, such as serine proteases, opening up possibilities for therapeutic drug development. nih.govresearchgate.net

Table 2: Potential Biomedical Applications

| Application Area | Mechanism of Action | Potential Use of this compound |

|---|---|---|

| Targeted Drug Delivery | Binds to sialic acids overexpressed on cancer cells. nih.gov | As a targeting ligand on nanoparticles carrying anti-cancer drugs. acs.org |

| Diagnostics & Sensing | Forms reversible covalent bonds with diols in biomolecules like sugars. wikipedia.org | Component of fluorescent sensors for detecting disease biomarkers. |

| Enzyme Inhibition | The boron atom can bind to active site serines in enzymes like proteasomes. nih.gov | Development of novel therapeutic agents for diseases like cancer. nih.gov |

| Tissue Engineering | Incorporation into polymers to form stimuli-responsive hydrogels. nih.gov | Creation of smart scaffolds that respond to biological signals for tissue regeneration. |